molecular formula C17H20O2 B12628247 [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid CAS No. 919283-96-8

[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid

Cat. No.: B12628247
CAS No.: 919283-96-8
M. Wt: 256.34 g/mol
InChI Key: ZVSUMXMHFOPDKE-UHFFFAOYSA-N
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Description

[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid: is a chemical compound with the molecular formula C17H20O2 It is known for its unique structure, which includes a cycloheptene ring and a phenylethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid typically involves the condensation of cycloheptanone with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halogens, nitrating agents, Friedel-Crafts catalysts.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or as a probe to study biological pathways.

Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid involves its interaction with specific molecular targets. The phenylethylidene group can interact with enzymes or receptors, modulating their activity. The cycloheptene ring may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    [2-(2-Phenylethylidene)cyclohex-3-en-1-yl]acetic acid: Similar structure but with a cyclohexene ring instead of a cycloheptene ring.

    [2-(2-Phenylethylidene)cyclopent-3-en-1-yl]acetic acid: Similar structure but with a cyclopentene ring.

    [2-(2-Phenylethylidene)cyclooct-3-en-1-yl]acetic acid: Similar structure but with a cyclooctene ring.

Uniqueness: The uniqueness of [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid lies in its seven-membered cycloheptene ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

919283-96-8

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2-[2-(2-phenylethylidene)cyclohept-3-en-1-yl]acetic acid

InChI

InChI=1S/C17H20O2/c18-17(19)13-16-10-6-2-5-9-15(16)12-11-14-7-3-1-4-8-14/h1,3-5,7-9,12,16H,2,6,10-11,13H2,(H,18,19)

InChI Key

ZVSUMXMHFOPDKE-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(=CCC2=CC=CC=C2)C(C1)CC(=O)O

Origin of Product

United States

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